3-Propylmorpholine 3-Propylmorpholine
Brand Name: Vulcanchem
CAS No.: 19856-81-6
VCID: VC20814139
InChI: InChI=1S/C7H15NO/c1-2-3-7-6-9-5-4-8-7/h7-8H,2-6H2,1H3
SMILES: CCCC1COCCN1
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol

3-Propylmorpholine

CAS No.: 19856-81-6

Cat. No.: VC20814139

Molecular Formula: C7H15NO

Molecular Weight: 129.2 g/mol

* For research use only. Not for human or veterinary use.

3-Propylmorpholine - 19856-81-6

CAS No. 19856-81-6
Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
IUPAC Name 3-propylmorpholine
Standard InChI InChI=1S/C7H15NO/c1-2-3-7-6-9-5-4-8-7/h7-8H,2-6H2,1H3
Standard InChI Key ACDQSRFDVDVZRK-UHFFFAOYSA-N
SMILES CCCC1COCCN1
Canonical SMILES CCCC1COCCN1

Chemical Properties and Structure

3-Propylmorpholine is characterized by a morpholine ring with a propyl group attached at the 3-position. The compound has a molecular formula of C7H15NO and a molecular weight of 129.2 g/mol. The morpholine base structure consists of a six-membered ring containing both an oxygen atom and a nitrogen atom, which contributes to its distinctive chemical behavior.

Structural Identification

The compound can be identified through various chemical identifiers as detailed in the table below:

ParameterValue
CAS Number19856-81-6
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
IUPAC Name3-propylmorpholine
Standard InChIInChI=1S/C7H15NO/c1-2-3-7-6-9-5-4-8-7/h7-8H,2-6H2,1H3
Standard InChIKeyACDQSRFDVDVZRK-UHFFFAOYSA-N
SMILESCCCC1COCCN1
Canonical SMILESCCCC1COCCN1
PubChem Compound ID20339046

This structural information is essential for identifying and characterizing 3-propylmorpholine in chemical databases and research publications.

Physical Properties

The physical properties of 3-propylmorpholine reflect its molecular structure, which includes both hydrophilic and lipophilic components. The morpholine ring, with its oxygen and nitrogen atoms, contributes to the compound's water solubility, while the propyl chain enhances lipophilicity. This balance of properties makes 3-propylmorpholine valuable in pharmaceutical applications where drug delivery across biological membranes is essential.

Synthesis Methods

The synthesis of 3-propylmorpholine typically involves specific chemical reactions that attach a propyl group to the morpholine ring structure. Several approaches have been documented in chemical literature.

Standard Synthetic Routes

The synthesis of 3-propylmorpholine generally follows one of these pathways:

  • Direct reaction of morpholine with propyl halides

  • Multi-step synthetic routes involving intermediate compounds

The general synthetic pathway involves carefully controlled reactions under specific conditions to ensure high yield and purity of the final product. Temperature, pressure, and catalyst selection are critical factors that influence the reaction outcome.

Biological Activities

Morpholine derivatives, including 3-propylmorpholine, exhibit diverse biological activities that make them subjects of interest in medicinal chemistry research.

Structure-Activity Relationships

The biological activity of morpholine derivatives depends significantly on their structural features. The morpholine ring can contribute to drug efficacy in multiple ways:

For compounds related to 3-propylmorpholine, structural modifications of the alkyl chain have shown to influence potency and selectivity. For instance, in 3,5,5-trimethylmorpholine analogues, extending the 3-methyl group to ethyl or propyl significantly enhanced dopamine and norepinephrine uptake inhibition .

Applications in Drug Discovery

The applications of 3-propylmorpholine span multiple domains, with particular significance in pharmaceutical research and development.

Medicinal Chemistry Applications

Morpholine derivatives similar to 3-propylmorpholine have found applications in drug design strategies:

  • CNS-active compounds: Morpholine-containing structures have been used to enhance the potency of CNS-active compounds through specific molecular interactions .

  • Building blocks: These compounds serve as important building blocks in the synthesis of more complex pharmaceutical agents.

  • Pharmacokinetic enhancers: The morpholine moiety can improve the pharmacokinetic properties of drug candidates, particularly blood solubility and brain permeability .

Future Research Directions

The continuing investigation of 3-propylmorpholine and related compounds promises to yield valuable insights for chemical and pharmaceutical applications.

Integration with Modern Drug Discovery

The morpholine chemotype, including 3-propylmorpholine, is expected to gain increasing importance in CNS drug discovery. The flexibility of the morpholine ring, combined with its ability to participate in both lipophilic and hydrophilic interactions, makes it a valuable structural component for developing drugs with improved brain permeability .

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